molecular formula C9H10BBrO4 B1418375 (3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid CAS No. 913835-88-8

(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid

Cat. No. B1418375
M. Wt: 272.89 g/mol
InChI Key: KNUQTRXBSGKILE-UHFFFAOYSA-N
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Description

“(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid compound. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C9H10BBrO4 .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxycarbonyl group . The InChI string for this compound is InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, can undergo various chemical reactions. For instance, they can participate in protodeboronation reactions . They can also form stable transition complexes with sugars and amino acids .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is 272.89 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBAs) are pivotal in saccharide recognition due to their binding capabilities to pendant diols. They also serve as anchor points for hydrophilic polymers on hydrophobic surfaces like carbon nanotubes, facilitating the quenching of near-infrared fluorescence in response to saccharide binding. This unique property is utilized in developing sensitive and selective saccharide sensors, demonstrating the significant role of boronic acids in optical modulation and sensor technology (Mu et al., 2012).

Synthesis of Pyrazoles

Boronic acid derivatives have been explored as precursors in the synthesis of various organic compounds, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. This highlights their versatility in organic synthesis, providing a methodology for obtaining products with potential applications in materials science and pharmacology (Martins et al., 2013).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of boronic acids, including vibrational and nuclear magnetic resonance (NMR) studies, offers insights into their chemical properties and reactivity. This fundamental understanding is crucial for the design and synthesis of new materials and chemical sensors (Karabacak et al., 2014).

Catalysis and Synthesis

Boronic acids are instrumental in catalysis, exemplified by their use in the ethoxylation of alcohols, showcasing their potential in facilitating reactions crucial for producing various organic compounds with industrial applications (Moloy, 2010).

Specific Reduction of Fructose

The specificity of boronic acids towards diol structures, such as fructose, has been investigated for potential applications in food technology. This specificity could lead to innovative methods for sugar reduction in food matrices, demonstrating the diverse utility of boronic acids beyond traditional chemical synthesis (Pietsch & Richter, 2016).

Safety And Hazards

While specific safety and hazard information for “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is not available, boronic acids in general may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .

properties

IUPAC Name

(3-bromo-5-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUQTRXBSGKILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657176
Record name [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid

CAS RN

913835-88-8
Record name Benzoic acid, 3-borono-5-bromo-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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